molecular formula C10H10BrF6NO2 B4289171 7-bromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate

7-bromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate

Cat. No.: B4289171
M. Wt: 370.09 g/mol
InChI Key: RMADYUJTAOPBEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-3,3-bis(trifluoromethyl)-2-azabicyclo[221]hept-6-yl acetate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the bicyclic core: The initial step involves the construction of the bicyclic framework through a [4+2] cycloaddition reaction.

    Introduction of the bromine atom: Bromination is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Incorporation of trifluoromethyl groups: Trifluoromethylation is performed using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

    Acetylation: The final step involves acetylation using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and scalability. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-bromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate undergoes various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The acetate group can be hydrolyzed to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution products: Various substituted derivatives depending on the nucleophile used.

    Oxidation products: Oxidized forms of the compound with different functional groups.

    Reduction products: Reduced forms with altered oxidation states.

Scientific Research Applications

7-bromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-bromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Camphor: A bicyclic compound with a similar core structure but different functional groups.

    Sordarins: Natural products containing a bicyclic framework with distinct biological activities.

    α-santalol and β-santalol: Bioactive natural products with a bicyclic structure.

Properties

IUPAC Name

[7-bromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF6NO2/c1-3(19)20-5-2-4-6(11)7(5)18-8(4,9(12,13)14)10(15,16)17/h4-7,18H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMADYUJTAOPBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2C(C1NC2(C(F)(F)F)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate
Reactant of Route 2
7-bromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate
Reactant of Route 3
Reactant of Route 3
7-bromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate
Reactant of Route 4
Reactant of Route 4
7-bromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate
Reactant of Route 5
7-bromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate
Reactant of Route 6
Reactant of Route 6
7-bromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.